molecular formula C33H32N2O6 B1438450 (R,S)-Fmoc-Thc(Boc)-OH CAS No. 1031927-10-2

(R,S)-Fmoc-Thc(Boc)-OH

Cat. No.: B1438450
CAS No.: 1031927-10-2
M. Wt: 552.6 g/mol
InChI Key: OLAORHBABBKCGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of (R,S)-Fmoc-Thc(Boc)-OH as a Versatile Synthetic Building Block

This compound serves as a versatile building block in solid-phase peptide synthesis (SPPS), the dominant method for chemically constructing peptides. chemimpex.comaltabioscience.com Its utility stems from its unique structure, which combines a rigid core with a well-established orthogonal protection scheme. iris-biotech.dealtabioscience.com

The Fmoc (fluorenylmethoxycarbonyl) group is a temporary protecting group for the α-amino function. publish.csiro.au It is stable under the acidic conditions used for side-chain deprotection but is readily removed by a weak base, typically a solution of piperidine (B6355638) in DMF, allowing for the stepwise addition of the next amino acid in the sequence. altabioscience.com

Conversely, the Boc (tert-butyloxycarbonyl) group is an acid-labile protecting group. In this molecule, it protects the nitrogen atom of the tetrahydrocarbazole ring system. chemimpex.com This group remains intact throughout the iterative cycles of Fmoc deprotection and coupling. It is removed during the final step of synthesis when the completed peptide is cleaved from the solid support using a strong acid, such as trifluoroacetic acid (TFA). lgcstandards.com This "Fmoc/tBu" strategy is a cornerstone of modern peptide synthesis due to its mild conditions and high efficiency. altabioscience.comnih.gov

The incorporation of the Thc moiety introduces a constrained tryptophan analogue into the peptide chain, allowing researchers to investigate the role of tryptophan's side-chain conformation in biological recognition events. iris-biotech.de

Historical Trajectory and Evolution of Research Involving this compound

The development and use of this compound are situated within the broader history of peptide chemistry. The core structure, 3-amino-1,2,3,4-tetrahydrocarbazole-3-carboxylic acid, was the subject of synthesis and biological evaluation studies dating back to the early 1970s. iris-biotech.de However, its utility as a synthetic tool expanded dramatically with the advent of modern protecting group strategies.

The Fmoc group was introduced by Carpino and Han in 1970 and was later adapted for solid-phase synthesis by Eric Atherton and Bob Sheppard in the late 1970s. altabioscience.comlgcstandards.com This methodology gained widespread adoption in the 1990s, becoming the preferred method for many applications. altabioscience.com

Research specifically involving constrained tryptophan derivatives, such as Thc, for probing biological systems followed. For example, a 1999 study described the synthesis and evaluation of conformationally restricted tryptophan derivatives as ligands for NK1/NK2 receptors. iris-biotech.de The creation of building blocks like this compound, with its convenient protecting group scheme, represents a maturation of this research field. It simplifies the incorporation of these complex moieties, enabling a wider range of scientific inquiry. More recent studies have continued to explore how such Cα-tetrasubstituted amino acids can be used to stabilize specific peptide secondary structures, like helices. iris-biotech.de

Fundamental Academic Research Questions Addressed by Studies on this compound

The use of this compound in peptide synthesis allows chemists and biologists to address several fundamental research questions:

Defining Bioactive Conformations: What is the precise three-dimensional orientation of a key tryptophan residue when a peptide binds to its receptor? By replacing the native tryptophan with the rigid Thc analogue, researchers can test hypotheses about the required side-chain (χ) torsional angles. nih.govmdpi.com

Inducing Secondary Structures: Can the incorporation of a bulky, constrained residue like Thc force a peptide to adopt a specific secondary structure, such as a β-turn or an α-helix? Such building blocks are known to act as structure-promoting elements. iris-biotech.deiris-biotech.deiris-biotech.de

Improving Drug-like Properties: Can replacing a flexible residue with a constrained one lead to new peptide-based therapeutic candidates with higher potency, greater receptor selectivity, and improved stability against enzymatic breakdown? chemimpex.comnih.gov

Table of Mentioned Compounds

Abbreviation/NameFull Chemical Name
This compound (R,S)-9-(tert-Butoxycarbonyl)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-1,2,3,4-tetrahydro-9H-carbazole-3-carboxylic acid
Fmoc 9-Fluorenylmethoxycarbonyl
Boc tert-Butyloxycarbonyl
Thc 1,2,3,4-Tetrahydrocarbazole-3-carboxylic acid
TFA Trifluoroacetic acid
DMF N,N-Dimethylformamide
Tryptophan 2-Amino-3-(1H-indol-3-yl)propanoic acid

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(9H-fluoren-9-ylmethoxycarbonylamino)-9-[(2-methylpropan-2-yl)oxycarbonyl]-2,4-dihydro-1H-carbazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H32N2O6/c1-32(2,3)41-31(39)35-27-15-9-8-14-24(27)25-18-33(29(36)37,17-16-28(25)35)34-30(38)40-19-26-22-12-6-4-10-20(22)21-11-5-7-13-23(21)26/h4-15,26H,16-19H2,1-3H3,(H,34,38)(H,36,37)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLAORHBABBKCGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(CC(CC2)(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C6=CC=CC=C61
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H32N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

552.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for R,s Fmoc Thc Boc Oh and Its Precursors

Diverse Strategies for the Preparation of Tetrahydrocarbazole Amino Acid Scaffolds

The tetrahydrocarbazole (THC) framework is the foundational core of (R,S)-Fmoc-Thc(Boc)-OH and is present in numerous biologically active compounds and natural products. wjarr.comwjarr.com Consequently, a variety of synthetic methods have been developed to construct this tricyclic system, with the Fischer indole (B1671886) synthesis being the most classical and widely employed approach. wjarr.comwjarr.comresearchgate.net

The Fischer indole synthesis involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine and a ketone or aldehyde. rsc.orgyoutube.com For the synthesis of the 3-amino-3-carboxy-Thc scaffold, a key starting material is a 4-oxocyclohexane-1-amino-1-carboxylic acid derivative. researchgate.net The reaction proceeds through the formation of the hydrazone, followed by tautomerization to an enamine, a iris-biotech.deiris-biotech.de-sigmatropic rearrangement, rearomatization, and finally, cyclization with the elimination of ammonia (B1221849) to form the indole ring. youtube.com Various Brønsted and Lewis acids, such as hydrochloric acid, sulfuric acid, polyphosphoric acid, or zinc chloride, can be used to catalyze the reaction. wjarr.comrsc.org

A significant advancement is the use of solid-phase synthesis to construct libraries of substituted tetrahydrocarbazoles. One such route utilizes an Fmoc-protected 1-amino-4-oxocyclohexanone carboxylic acid anchored to a resin. This core element can be subjected to a Fischer indole cyclization with various phenylhydrazine (B124118) derivatives, allowing for the introduction of diversity into the aromatic moiety of the THC scaffold. researchgate.net

Another powerful strategy is the Diels-Alder [4+2] cycloaddition . A Lewis acid-catalyzed reaction between a 2-vinylindole (the diene) and a suitable dienophile, such as methyl 2-acetamidoacrylate, can produce the desired methyl 3-acetamido-1,2,3,4-tetrahydrocarbazole-3-carboxylate derivatives with high diastereoselectivity. nih.govresearchgate.net Subsequent hydrolysis of the ester and amide groups yields the free amino acid scaffold. nih.gov

Other notable methods include palladium-catalyzed annulation reactions between o-iodoanilines and ketones, which can proceed under milder, non-acidic conditions compared to the traditional Fischer indole synthesis. orgsyn.orgresearchgate.net

Table 1: Comparison of Major Synthetic Strategies for Tetrahydrocarbazole Amino Acid Scaffolds
Synthetic StrategyKey ReactantsTypical ConditionsAdvantagesDisadvantages
Fischer Indole SynthesisArylhydrazine, Substituted CyclohexanoneBrønsted or Lewis acid catalysis, heatingWell-established, versatile, good yieldsHarsh acidic conditions, potential for side reactions
Solid-Phase SynthesisResin-bound oxocyclohexanone amino acid, PhenylhydrazinesStandard solid-phase protocols, acid-catalyzed cyclizationAmenable to library synthesis, simplified purificationRequires specialized equipment and resins
Diels-Alder Cycloaddition2-Vinylindole, 2-AcetamidoacrylateLewis acid catalysis (e.g., Yb(OTf)₃)High diastereoselectivity, milder conditionsRequires synthesis of specific vinylindole precursors
Palladium-Catalyzed Annulationo-Iodoaniline, CyclohexanonePd(OAc)₂, base (DABCO), DMF, heatingMild conditions, tolerates acid-sensitive groupsRequires expensive palladium catalyst

Enantioselective Synthesis Approaches towards Stereospecific Fmoc-Thc(Boc)-OH Isomers

Achieving stereocontrol at the C3 quaternary center is crucial for applications in peptide chemistry where specific stereoisomers are required. Several strategies have been explored to access enantiomerically pure or enriched tetrahydrocarbazole amino acids.

Catalytic Asymmetric Synthesis: A significant breakthrough has been the development of the catalytic asymmetric Fischer indolization. Using a novel spirocyclic chiral phosphoric acid as a catalyst, 4-substituted cyclohexanone-derived phenylhydrazones can undergo highly enantioselective cyclization to yield 3-substituted tetrahydrocarbazoles. acs.org This organocatalytic approach provides a direct method for establishing the stereocenter during the key ring-forming step.

Chiral Resolution: A classical yet effective method is the resolution of a racemic mixture. Racemic 3-amino-1,2,3,4-tetrahydrocarbazole can be separated into its constituent enantiomers by forming diastereomeric salts with a chiral resolving agent, such as L- or D-tartaric acid. google.com The differing solubilities of the diastereomeric salts allow for their separation by fractional crystallization.

Chiral Auxiliary-Based Synthesis: Chiral auxiliaries can be employed to direct the stereochemical outcome of a reaction. For instance, a chiral auxiliary-facilitated Strecker amino acid synthesis provides a versatile route to various optically pure (S)-tryptophan analogues and could be adapted for constrained systems. rsc.org

Biocatalysis: Enzymes offer unparalleled selectivity for synthesizing chiral molecules. The enzyme tryptophan synthase (TrpB) can be used to generate a wide range of enantiopure tryptophan analogues directly from serine and the corresponding indole precursor. acs.org Through directed evolution, the substrate scope of TrpB has been expanded, making it a powerful tool for accessing previously intractable noncanonical amino acids. acs.org

Orthogonal Protecting Group Chemistry in the Synthesis of this compound

The utility of this compound in solid-phase peptide synthesis (SPPS) hinges on its orthogonal protecting groups, which can be selectively removed under different conditions without affecting each other. iris-biotech.de This allows for the controlled, stepwise elongation of a peptide chain.

The Fmoc group serves as the temporary protecting group for the α-amino function of the amino acid. Its primary strategic advantage is its lability to bases. It is rapidly and cleanly cleaved under mild basic conditions, typically using a solution of 20% piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF).

This base-lability is orthogonal to the acid-labile protecting groups commonly used for amino acid side chains (like tert-butyl, tBu) and the Boc group on the indole nitrogen. During SPPS, the Fmoc group is removed at the beginning of each coupling cycle to expose the N-terminal amine for reaction with the next incoming activated amino acid. The strong UV absorbance of the dibenzofulvene byproduct released upon deprotection allows for real-time spectrophotometric monitoring of the reaction's completion.

In this compound, the Boc group serves as a permanent protecting group for the indole nitrogen of the tetrahydrocarbazole ring system. The indole N-H is nucleophilic and can participate in undesirable side reactions during peptide synthesis, particularly during the acid-mediated final cleavage of the peptide from the resin.

The Boc group is stable to the basic conditions used for Fmoc removal but is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA). This makes it perfectly compatible with the Fmoc/tBu strategy. iris-biotech.de By protecting the indole nitrogen, the Boc group ensures the integrity of the tryptophan analogue side chain throughout the synthesis, preventing potential alkylation or acylation. It is typically removed along with the side-chain protecting groups and the resin linker during the final global deprotection step.

Table 2: Orthogonal Protecting Groups in this compound Synthesis
Protecting GroupProtected FunctionalityCleavage ConditionStable ToRole in Synthesis
Fmoc (Fluorenylmethoxycarbonyl)α-Amino groupBase (e.g., 20% Piperidine in DMF)Acids (e.g., TFA), HydrogenolysisTemporary protection for N-terminus during peptide chain elongation.
Boc (tert-Butyloxycarbonyl)Indole NitrogenAcid (e.g., TFA)Bases (e.g., Piperidine), HydrogenolysisPermanent protection of the side chain to prevent side reactions.

Methodological Advancements in Laboratory-Scale and Scalable Synthesis

Transitioning the synthesis of a complex molecule like this compound from laboratory discovery to large-scale production presents significant challenges, including reaction efficiency, purification, cost of goods, and safety. Several methodological advancements have been made to address these issues.

For the core THC scaffold synthesis, traditional Fischer indole cyclizations often require prolonged heating in strong acids, which is not ideal for large-scale operations. Modern advancements include the use of microwave-assisted organic synthesis (MAOS) , which can dramatically reduce reaction times from hours to minutes and often improve yields. wjarr.comresearchgate.net The use of solid acid catalysts, such as montmorillonite (B579905) clays (B1170129) or zeolites, simplifies reaction workup and catalyst removal, making the process more scalable and environmentally friendly compared to homogeneous acid catalysis. wjarr.comresearchgate.net

The development of robust, high-yielding protection and deprotection protocols is also critical for scalability. For instance, solid-phase synthesis methods, initially developed for peptide synthesis, have been adapted for the synthesis of the core scaffold itself, streamlining the purification process by simply washing the resin-bound intermediate. researchgate.net Furthermore, patents for related compounds often disclose process improvements aimed at industrial production, such as avoiding expensive or hazardous reagents like palladium catalysts used in certain cross-coupling strategies. google.compatsnap.com

Table 3: Comparison of Laboratory-Scale vs. Scalable Synthetic Methodologies
ParameterTraditional Laboratory-Scale MethodAdvanced Scalable Method
Reaction Heating Conventional oil bath reflux (hours)Microwave irradiation (minutes)
Catalysis (Fischer Indole) Homogeneous strong acids (e.g., H₂SO₄, PPA)Reusable solid acid catalysts (e.g., zeolites, clays)
Purification Liquid-liquid extraction, column chromatographySolid-phase synthesis (filtration), crystallization
Overall Process Multi-step solution-phase synthesisSolid-phase synthesis, flow chemistry, one-pot procedures

Table of Mentioned Compounds

Abbreviation/Common NameFull Chemical Name
This compound(R,S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-9-(tert-butoxycarbonyl)-1,2,3,4-tetrahydro-9H-carbazole-3-carboxylic acid
ThcTetrahydrocarbazole
Fmoc9-Fluorenylmethoxycarbonyl
Boctert-Butyloxycarbonyl
(Boc)₂ODi-tert-butyl dicarbonate
Fmoc-Cl9-Fluorenylmethyl chloroformate
Fmoc-OSuN-(9-Fluorenylmethoxycarbonyloxy)succinimide
DMFN,N-Dimethylformamide
TFATrifluoroacetic acid
DABCO1,4-Diazabicyclo[2.2.2]octane
PPAPolyphosphoric acid
Ramatroban(R)-3-(3-(4-fluorophenylsulfonamido)-1,2,3,4-tetrahydrocarbazol-9-yl)propanoic acid

Applications of R,s Fmoc Thc Boc Oh in Advanced Peptide Chemistry

Integration and Efficiency in Solid-Phase Peptide Synthesis (SPPS)

(R,S)-Fmoc-Thc(Boc)-OH is designed for seamless integration into standard Fmoc-based SPPS protocols. chemimpex.com SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. iris-biotech.decsic.es The cycle of Nα-Fmoc deprotection followed by coupling of the next Fmoc-protected amino acid is repeated until the desired sequence is assembled. iris-biotech.de The use of this compound, an α,α-disubstituted amino acid, introduces specific challenges and considerations regarding reaction efficiency. uantwerpen.be

The incorporation of α,α-disubstituted amino acids like this compound is often associated with kinetic challenges due to steric hindrance. The bulky tetrahydropyranyl ring system adjacent to the carboxyl group can impede the approach of the activated carboxyl group to the N-terminal amine of the resin-bound peptide chain. uantwerpen.be This steric hindrance can lead to slower coupling rates and reduced coupling efficiency compared to standard proteinogenic amino acids. nih.gov

Mechanism of Coupling: The fundamental mechanism involves the activation of the carboxylic acid of this compound, typically using carbodiimide (B86325) reagents like N,N'-diisopropylcarbodiimide (DIC) or uronium/aminium salts such as HBTU or HATU, to form a highly reactive intermediate (e.g., an O-acylisourea or an active ester). luxembourg-bio.com This activated species then undergoes nucleophilic attack by the free amine of the growing peptide chain on the solid support.

Overcoming Kinetic Hurdles: To ensure complete and efficient coupling of sterically hindered residues, several strategies are employed:

Extended Coupling Times: Allowing the reaction to proceed for a longer duration can compensate for the slower reaction rate.

Double Coupling: The coupling step is performed twice with a fresh portion of activated amino acid and reagents to drive the reaction to completion. nih.gov

Potent Activating Reagents: The use of highly efficient coupling reagents, such as HATU or COMU, is recommended as they are known to improve outcomes for difficult couplings. mesalabs.com

Elevated Temperatures: Performing the coupling at a slightly elevated temperature can increase the reaction rate, although this must be done cautiously to avoid potential side reactions like racemization (though racemization is not a concern for the achiral α-carbon of Thc).

The table below illustrates a comparative hypothetical coupling efficiency for a standard amino acid versus a sterically hindered one like this compound under standard conditions, highlighting the need for optimized protocols.

Amino Acid TypeTypical Coupling Time (min)Single Coupling Efficiency (%)Recommended Strategy
Fmoc-Ala-OH (Standard)30-60>99.5Standard Protocol
This compound (Hindered)60-12095-98Extended time / Double coupling / Advanced reagents

The primary advantage of the Fmoc/Boc protection scheme on this compound is its orthogonality. Orthogonal protecting groups are sets of protecting groups that can be removed under completely different chemical conditions, allowing for selective deprotection at specific points in a synthesis. peptide.com

Fmoc Group Removal: The Nα-Fmoc group is labile to basic conditions. It is typically removed using a 20-50% solution of a secondary amine, most commonly piperidine (B6355638), in a polar aprotic solvent like N,N-dimethylformamide (DMF). researchgate.netacsgcipr.org This deprotection is rapid, usually completing within minutes, and exposes the N-terminal amine for the next coupling cycle.

Boc Group Stability: The Boc group protecting the Thc side chain is stable to the basic conditions used for Fmoc removal. It requires strong acidic conditions for its removal, typically trifluoroacetic acid (TFA). iris-biotech.dechempep.com

This orthogonality ensures that the side chain remains protected throughout the entire chain assembly process, preventing unwanted side reactions. The Boc group is only removed during the final cleavage step, where the peptide is released from the resin and all acid-labile side-chain protecting groups are cleaved simultaneously using a TFA "cocktail" containing scavengers to trap reactive cations. sigmaaldrich.com

The table below summarizes the conditions for the orthogonal deprotection of the Fmoc and Boc groups.

Protecting GroupChemical ClassDeprotection ReagentStability Conditions
Fmoc (N-alpha)Base-labile20% Piperidine in DMFStable to strong acid (TFA)
Boc (Side-chain)Acid-labile95% Trifluoroacetic Acid (TFA)Stable to weak base (Piperidine)

Utilization in Solution-Phase Peptide Synthesis for Complex Sequences

While solid-phase synthesis is dominant, solution-phase peptide synthesis (SPPS) remains a valuable technique, particularly for the large-scale production of peptides and the synthesis of complex, difficult sequences where purification of intermediates is necessary. wikipedia.orgekb.eg

In solution-phase synthesis, protected amino acids are coupled sequentially in a suitable organic solvent. After each coupling step, the product is isolated and purified before the N-terminal protecting group is removed to prepare for the next coupling. The use of this compound in this methodology follows the same principles of activation and coupling as in SPPS. However, the steric hindrance of the Thc residue can make the purification of the resulting di- or tripeptide intermediates challenging. nih.gov

The advantage of using a conformationally constrained residue like Thc in solution-phase synthesis is the potential to break up aggregation-prone sequences. Some peptide sequences have a tendency to form intermolecular hydrogen bonds and aggregate in solution, making them difficult to synthesize and purify. The turn or helical structures induced by Thc can disrupt these interactions, improving the solubility and handling of peptide intermediates. delivertherapeutics.com

Rational Design and Synthesis of Conformationally Restricted Peptides Using this compound

The rational design of peptides with specific three-dimensional structures is a key goal in medicinal chemistry and materials science. Unconstrained peptides are often highly flexible in solution, which can be detrimental to biological activity as they must adopt a specific conformation to bind to a receptor. Incorporating α,α-disubstituted amino acids like Thc is a powerful strategy to reduce this conformational flexibility and pre-organize the peptide into a bioactive shape. researchgate.netnih.gov

The incorporation of α,α-disubstituted amino acids severely restricts the allowable values of the backbone dihedral angles φ and ψ. researchgate.net This restriction forces the peptide backbone to adopt well-defined secondary structures in the vicinity of the constrained residue.

β-Turns: A single Thc residue can act as a potent nucleator of a β-turn. nih.gov A β-turn is a four-residue motif where the peptide chain reverses direction, often stabilized by a hydrogen bond between the carbonyl oxygen of the first residue (i) and the amide proton of the fourth residue (i+3). nih.gov The constrained geometry of the Thc residue at position i+1 or i+2 can effectively force the peptide chain into the turn conformation. researchgate.net

Helical Structures: When multiple α,α-disubstituted amino acids are incorporated into a peptide sequence, they can cooperatively stabilize helical conformations, most commonly the 3₁₀-helix. nih.gov A 3₁₀-helix is a tighter helix than the more common α-helix and is characterized by i → i+3 hydrogen bonds. Peptides rich in such residues often adopt fully helical structures, even when short.

The choice of which secondary structure is favored depends on the placement and spacing of the Thc residues within the peptide sequence.

The table below shows the typical allowed dihedral angle regions for a standard amino acid (like Glycine or Alanine) versus a constrained α,α-disubstituted amino acid.

Amino Acid TypeAllowed φ (phi) Angle RangeAllowed ψ (psi) Angle RangeResulting Conformational Freedom
Glycine~ -180° to +180°~ -180° to +180°Very High
Alanine (L-amino acid)~ -180° to -50°~ -90° to +180° (multiple regions)Moderate
α,α-disubstituted (e.g., Thc)-90° to -50° AND +50° to +90°-70° to -20° AND +20° to +70°Highly Restricted

Development of Peptidomimetics and Pseudo-Peptides Incorporating this compound

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but are modified to overcome inherent limitations such as poor metabolic stability and low bioavailability nih.gov. The incorporation of unnatural amino acids is a primary strategy for developing peptidomimetics. This compound serves as a valuable building block in this context, introducing a rigid, aromatic carbazole (B46965) scaffold into the peptide backbone.

The integration of the Thc residue can significantly alter the conformational properties of a peptide chain. Unlike the flexible peptide bonds found in natural peptides, the carbazole structure acts as a rigid spacer or a turn-mimetic, constraining the peptide's secondary structure. This can lead to the stabilization of specific conformations, such as β-turns or helical structures, which are often crucial for biological activity. By locking the peptide into a bioactive conformation, the binding affinity and specificity for a biological target can be enhanced nbinno.com.

Furthermore, the non-natural carbazole core increases the peptide's resistance to enzymatic degradation. Proteases, which typically recognize and cleave specific peptide bond sequences, are often unable to hydrolyze the bonds adjacent to the rigid, bulky Thc residue. This enhanced proteolytic stability is a critical attribute for the development of peptide-based therapeutics with improved pharmacokinetic profiles nih.gov. The synthesis of peptidomimetics using this compound proceeds via standard Fmoc-SPPS protocols, where it is coupled like any other Fmoc-protected amino acid chemimpex.compeptide2.com.

Table 1: Comparative Properties of a Native Peptide vs. a Thc-Containing Peptidomimetic

PropertyNative Peptide Segment (-Ala-Gly-)Peptidomimetic Segment (-Ala-Thc-)Rationale for Change
Backbone Flexibility HighLow / ConstrainedThe rigid carbazole core of the Thc residue restricts bond rotation.
Proteolytic Stability LowHighThe non-natural Thc structure is not recognized by standard proteases.
Hydrophobicity ModerateHighThe large, aromatic carbazole moiety increases the overall hydrophobicity.
Conformational Entropy HighLowThe constrained structure reduces the number of accessible conformations.

Strategies for the Assembly of Large and Architecturally Complex Peptide Chains

The chemical synthesis of large peptides and small proteins (typically >50 amino acids) presents significant challenges, primarily due to the cumulative effect of incomplete coupling reactions and the tendency of the growing peptide chain to aggregate on the solid support peptide.comnih.gov. The incorporation of structurally unique amino acids like this compound is compatible with several advanced strategies designed to overcome these difficulties.

Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS): Microwave energy can be used to accelerate coupling and deprotection steps in SPPS, significantly reducing synthesis time and improving the efficiency of difficult couplings, such as those involving sterically hindered amino acids amazonaws.com. The stability of the Fmoc and Boc protecting groups on the Thc building block under controlled microwave heating allows for its use in these accelerated protocols. For instance, studies on Fmoc-His(Boc)-OH have shown its superior stability and reduced side reactions at elevated temperatures compared to other protected histidine derivatives, a principle that applies to other robustly protected building blocks amazonaws.com.

Use of Advanced Coupling Reagents: To ensure efficient amide bond formation, especially when incorporating bulky residues like Thc or coupling amino acids to an aggregated sequence, potent activating reagents are employed. Carbodiimides like DIC, when combined with additives such as HOBt, or uronium/phosphonium salts like HBTU and HATU, are suitable for coupling sterically hindered amino acids and can help drive reactions to completion, which is critical for the success of synthesizing long peptides peptide2.comnih.gov.

Fragment Condensation and Native Chemical Ligation (NCL): For the synthesis of very large proteins, a convergent strategy involving the ligation of smaller, purified peptide fragments is often more effective than a linear stepwise approach. The Fmoc/tBu protection strategy is particularly well-suited for preparing fully protected peptide fragments peptide.comiris-biotech.de. A peptide segment containing this compound can be synthesized and purified. Subsequently, it can be ligated to other peptide fragments, one of which must have an N-terminal cysteine and the other a C-terminal thioester, to form a native peptide bond at the ligation site semanticscholar.org. The use of building blocks like this compound within these fragments allows for the introduction of unique structural motifs into large, complex protein architectures.

Table 2: Hypothetical Strategy for Synthesizing a Complex 80-Residue Peptide

StepActionReagents/MethodologyRole of this compound
1. Synthesis Design Divide the 80-amino acid target sequence into two fragments: Fragment A (residues 1-40, with C-terminal thioester) and Fragment B (residues 41-80, with N-terminal Cys at position 41).N/AThe Thc residue is designed into Fragment A at position 25 to induce a specific structural turn.
2. Fragment A Synthesis Solid-phase synthesis of the 1-40 sequence on a thioester-generating resin.Fmoc/tBu SPPS, HBTU/DIEA coupling.This compound is coupled at position 25 using standard protocols.
3. Fragment B Synthesis Solid-phase synthesis of the 41-80 sequence on a standard acid-cleavable resin (e.g., Rink Amide).Fmoc/tBu SPPS, MW-SPPS for difficult couplings.N/A
4. Cleavage & Purification Cleave and deprotect both fragments from their respective resins and purify via RP-HPLC.TFA-based cleavage cocktails.The Boc group on the Thc residue is removed during TFA cleavage along with other side-chain protecting groups.
5. Ligation React purified Fragment A-thioester with purified Fragment B in a ligation buffer.Native Chemical Ligation (NCL).The incorporated Thc residue is now part of the final, full-length 80-residue peptide, conferring its unique structural properties.

Contribution of R,s Fmoc Thc Boc Oh to Chemical Biology and Early Stage Drug Discovery Research

Structure-Activity Relationship (SAR) Studies Facilitated by (R,S)-Fmoc-Thc(Boc)-OH as a Constrained Building Block

The incorporation of conformationally restricted amino acids like this compound is a powerful strategy in structure-activity relationship (SAR) studies. By reducing the conformational flexibility of a peptide backbone, researchers can gain crucial insights into the optimal geometry required for binding to a biological target. The tetrahydrocarbazole moiety effectively locks the dihedral angles of the amino acid side chain, presenting a well-defined orientation of the indole-like structure.

The use of such constrained tryptophan analogues allows for the systematic probing of a binding pocket. For instance, by replacing a native tryptophan residue with a tetrahydrocarbazole derivative, scientists can determine whether the constrained conformation enhances or diminishes biological activity. This information is vital for understanding the key interactions between a ligand and its receptor. Tetrahydrocarbazole derivatives have been identified as important structural motifs in a variety of pharmacologically active compounds, demonstrating a broad range of biological activities including antimicrobial, anticancer, and hypoglycemic effects. wjarr.comresearchgate.netmdpi.com This highlights the potential of this scaffold in generating lead compounds for various therapeutic areas.

A series of C6- and N9-modified tetrahydrocarbazole derivatives were synthesized and evaluated for their antifungal activity. Several of these derivatives showed improved activity and a broad spectrum of action. ku.dk This demonstrates the utility of the tetrahydrocarbazole scaffold in developing new therapeutic agents.

Compound/Peptide ModificationBiological TargetObserved Effect on ActivityReference
Introduction of Tetrahydrocarbazole MoietyVarious ReceptorsCan enhance binding affinity by pre-organizing the pharmacophore in a bioactive conformation.
C6- and N9-modification of TetrahydrocarbazoleFungal TargetsImproved antifungal activity and broader spectrum. ku.dk
Aza-tetrahydrocarbazole derivative (12b)AMPK pathwayPotent hypoglycemic activity with a 45% increase in glucose consumption in HepG2 cells. mdpi.com

Rational Design and Synthesis of Bioactive Peptides for Mechanistic Research

The rational design of bioactive peptides often involves mimicking the structure of a known protein or peptide ligand. This compound serves as a valuable building block in this process, enabling the synthesis of peptides with predetermined three-dimensional structures. ku.dk These conformationally biased peptides are instrumental in mechanistic studies, helping to elucidate the specific interactions that govern biological recognition and signaling pathways.

The synthesis of peptides containing constrained tryptophan analogues can be achieved through established methods like solid-phase peptide synthesis (SPPS). mdpi.com The Fmoc group on the alpha-amino group is readily cleaved under basic conditions, allowing for the stepwise addition of subsequent amino acids, while the Boc group on the indole (B1671886) nitrogen remains stable until the final acid-mediated cleavage from the resin. This orthogonal protection scheme is a cornerstone of modern peptide chemistry. nih.gov

Role in the Development of Advanced Pharmaceutical Intermediates and Lead Compounds

The tetrahydrocarbazole scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. wjarr.com This makes derivatives of this compound valuable as advanced pharmaceutical intermediates for the synthesis of a diverse range of bioactive molecules. These intermediates can serve as the starting point for the development of new lead compounds in drug discovery programs. researchgate.net

The chemical versatility of the tetrahydrocarbazole nucleus allows for further functionalization at various positions, enabling the creation of libraries of compounds for high-throughput screening. researchgate.net This diversity-oriented synthesis approach can accelerate the identification of novel drug candidates with desired pharmacological properties. For example, various tetrahydrocarbazole derivatives have been synthesized and evaluated for their potential as anticancer, antimicrobial, and anti-inflammatory agents. wjarr.comresearchgate.net

Tetrahydrocarbazole Derivative ClassTherapeutic AreaExample of ActivityReference
N-substituted TetrahydrocarbazolesAnticancerInhibition of cancer cell lines researchgate.net
Bromo derivatives of TetrahydrocarbazoleAntimicrobialActivity against various bacterial strains wjarr.com
Tetrahydrocarbazole-linked 1,2-diazolesAnti-inflammatorySignificant anti-inflammatory potential

Investigation of Peptide-Based Molecular Recognition Systems and Ligand Design

Understanding and manipulating molecular recognition is a fundamental goal in chemical biology and drug design. Peptides incorporating constrained amino acids like this compound are excellent tools for investigating these recognition events. The well-defined structure of the tetrahydrocarbazole moiety can lead to highly specific and high-affinity interactions with target receptors.

In ligand design, the goal is to create a molecule that binds to a specific biological target with high affinity and selectivity. The rigid nature of the tetrahydrocarbazole scaffold can reduce the entropic penalty associated with binding, as the molecule is already in a conformation that is favorable for interaction. nih.gov This can lead to the development of more potent and selective peptide-based drugs.

The design of such ligands often involves computational modeling to predict the binding orientation and affinity of the constrained peptide. These in silico predictions can then be validated through the synthesis and biological evaluation of the designed molecules. This iterative process of design, synthesis, and testing is a cornerstone of modern drug discovery.

Exploration in Advanced Peptide Ligation and Cyclization Methodologies for Enhanced Stability

Peptide ligation and cyclization are powerful techniques for enhancing the stability and bioavailability of peptide-based therapeutics. nih.gov Linear peptides are often susceptible to degradation by proteases in the body. By cyclizing the peptide, its conformational flexibility is reduced, making it less accessible to these enzymes.

This compound can be incorporated into peptides that are subsequently cyclized. The constrained nature of the tetrahydrocarbazole unit can influence the preferred conformation of the cyclic peptide, potentially leading to structures with enhanced biological activity. Various cyclization strategies can be employed, including head-to-tail, side-chain-to-side-chain, and backbone-to-side-chain cyclizations.

Stereochemical Investigations and Conformational Analysis of R,s Fmoc Thc Boc Oh and Its Derivatives

Methodologies for Chiral Resolution and Enantiomeric Enrichment

The resolution of the racemic mixture (R,S)-Fmoc-Thc(Boc)-OH into its individual R and S enantiomers is a critical step for its application in stereospecific peptide synthesis. The primary technique for this separation is chiral High-Performance Liquid Chromatography (HPLC). phenomenex.com This method relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times and thus, separation.

Several classes of CSPs have proven effective for the resolution of N-Fmoc protected amino acids and are applicable to this compound:

Polysaccharide-based CSPs: Columns with coated or immobilized cellulose (B213188) or amylose (B160209) derivatives are widely used. The chiral recognition mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral grooves of the polysaccharide structure. For N-Fmoc amino acids, reversed-phase conditions using mobile phases containing acetonitrile (B52724) and acidic additives like trifluoroacetic acid (TFA) or formic acid are often successful. phenomenex.com

Cyclodextrin-based CSPs: Native β- and γ-cyclodextrin columns can also be employed. The separation mechanism is based on the formation of temporary inclusion complexes between the hydrophobic Fmoc and Thc moieties of the analyte and the hydrophobic cavity of the cyclodextrin. nih.gov

Quinine-based CSPs: Anion-exchange type CSPs, such as those based on quinine (B1679958) carbamates, offer another effective method. The primary interaction is ionic, between the carboxylate of the amino acid and the protonated tertiary amine of the chiral selector, supplemented by hydrogen bonding and π-π interactions. nih.gov

The selection of the appropriate CSP and the optimization of mobile phase composition (including organic modifier, additives, and pH) are crucial for achieving baseline resolution of the enantiomers.

Table 1: Common Chiral HPLC Methodologies for Fmoc-Amino Acid Resolution

Chiral Stationary Phase (CSP) Type Common Mobile Phase (Reversed-Phase) Primary Interaction Mechanism
Polysaccharide-based (e.g., Lux Cellulose-2) Acetonitrile/Water with TFA or Formic Acid H-bonding, dipole-dipole, inclusion
Cyclodextrin-based (e.g., beta-cyclodextrin) Acetonitrile/Water with modifiers Inclusion complexation

Assessment of Stereochemical Purity and Configurational Stability in Synthetic Products

The enantiomeric purity of the resolved Fmoc-Thc(Boc)-OH enantiomers is paramount, as even small amounts of the undesired enantiomer can lead to the formation of diastereomeric peptide impurities that are difficult to separate and can have different biological activities. The enantiomeric excess (e.e.) of the resolved amino acid is quantified using the chiral HPLC methods described previously. An e.e. of >99% is typically required for use in solid-phase peptide synthesis (SPPS). phenomenex.com

A key advantage of Cα-tetrasubstituted amino acids like Thc is their high configurational stability. The absence of a hydrogen atom at the α-carbon significantly inhibits racemization via the common mechanism of enolization of the activated carboxylic acid during peptide coupling reactions. peptide.comnih.gov Standard coupling reagents, including carbodiimides (like DCC, DIC) with additives (HOBt, Oxyma) or phosphonium/aminium reagents (like HBTU, HATU), can be used with a significantly reduced risk of epimerization compared to proteinogenic amino acids such as histidine or cysteine. bachem.com This stability ensures that the stereochemical integrity of the Thc residue is maintained throughout the peptide synthesis process, a critical factor for the final purity and biological function of the synthetic peptide.

Impact of Stereochemistry (R vs. S) on the Conformational Preferences of Derived Peptides

The incorporation of Cα-tetrasubstituted amino acids profoundly restricts the conformational freedom of the peptide backbone, forcing it to adopt specific secondary structures. beilstein-journals.org These amino acids act as potent turn or helix inducers. The specific stereochemistry at the α-carbon (R or S) is a critical determinant of the resulting conformation.

Helical Structures: In oligopeptides, chiral Cα-tetrasubstituted amino acids are known to induce stable helical conformations, most commonly the 3₁₀-helix. The chirality of the residue dictates the screw sense of the helix. For example, a peptide composed of (R)-configured α,α-disubstituted amino acids will preferentially form a left-handed helix, while a sequence of (S)-isomers will favor a right-handed helix.

Advanced Spectroscopic Techniques for Conformational Elucidation

Determining the precise three-dimensional structure of peptides containing Thc residues requires the application of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD).

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for determining peptide structure in solution. nmims.edu A combination of one-dimensional and two-dimensional NMR experiments is used to gain detailed conformational insights.

2D TOCSY (Total Correlation Spectroscopy): Used to identify the spin systems of individual amino acid residues.

2D NOESY/ROESY (Nuclear Overhauser Effect/Rotating-Frame Overhauser Effect Spectroscopy): These experiments detect through-space correlations between protons that are close to each other (< 5 Å). The intensity of the cross-peaks provides distance constraints that are essential for calculating the 3D structure. nih.govnih.gov

Chemical Shifts and Coupling Constants: The chemical shifts of amide (NH) and α-protons (αH) are sensitive to the local secondary structure. Vicinal coupling constants (³J(HNHα)) can provide information about the backbone dihedral angle φ.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is highly sensitive to the secondary structure of peptides. chemrxiv.org The far-UV CD spectrum (190-250 nm) provides a characteristic signature for different conformations:

α-Helices: Exhibit strong negative bands around 222 nm and 208 nm, and a positive band around 192 nm.

β-Sheets: Show a single negative band around 218 nm and a positive band near 195 nm.

β-Turns and Random Coils: Have distinct spectral features that allow them to be identified.

For Thc-containing peptides, CD spectroscopy can rapidly confirm the induction of a particular secondary structure and can be used to study conformational changes in response to environmental factors like solvent polarity.

Theoretical and Computational Approaches to Mapping Conformational Landscapes and Stereoisomer Behavior

In conjunction with experimental techniques, theoretical and computational methods are invaluable for exploring the conformational preferences and behavior of Thc stereoisomers in peptides.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of peptide behavior over time. nih.gov By simulating the movements of all atoms in the peptide and surrounding solvent, MD can explore the accessible conformational space, identify stable structures, and visualize folding pathways. Simulations can be performed on peptides containing either the R- or S-Thc enantiomer to predict and rationalize the differences in their preferred conformations. manchester.ac.uk

Density Functional Theory (DFT) Calculations: DFT is a quantum mechanical method used to calculate the electronic structure and energy of molecules with high accuracy. acs.org It can be used to determine the relative energies of different side-chain rotamers (conformations around the χ angles) and to understand the intrinsic energetic preferences of the Thc residue. mdpi.comunc.edu By calculating the energies of different backbone conformations (φ, ψ angles) for a model dipeptide containing Thc, DFT can help build a detailed Ramachandran plot specific to this constrained amino acid, providing fundamental insights into its conformational restrictions. These computational approaches allow for a detailed, atomistic-level understanding of how the rigid, chiral nature of the Thc residue dictates the structure and dynamics of the entire peptide chain.

Table 2: Computational Methods in Conformational Analysis

Computational Method Primary Application for Thc-peptides Key Information Obtained
Molecular Dynamics (MD) Simulating peptide folding and dynamics in solution. Conformational ensembles, structural stability, solvent effects.

Derivatization and Functionalization Strategies of R,s Fmoc Thc Boc Oh

Rational Design and Synthesis of Modified (R,S)-Fmoc-Thc(Boc)-OH Analogs

This compound belongs to the class of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives, which are highly valued in medicinal chemistry. Tic is a conformationally constrained analog of phenylalanine and can also serve as a surrogate for proline, making it a key structural element in many peptide-based drugs. nih.govpeptide.com The rational design of modified Tic analogs aims to enhance biological activity, improve pharmacokinetic properties, and confer receptor selectivity.

The synthesis of these analogs often relies on established chemical reactions for constructing the tetrahydroisoquinoline core. By varying the starting materials in these reactions, chemists can introduce a wide array of substituents onto the aromatic ring of the Tic scaffold.

Key Synthetic Methodologies:

Pictet-Spengler Reaction: This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by cyclization, and is a cornerstone for creating the tetrahydroisoquinoline skeleton.

Bischler-Napieralski Reaction: This method involves the cyclization of a β-phenylethylamide using a dehydrating agent, followed by reduction to yield the tetrahydroisoquinoline core.

Diversity-Oriented Synthesis: Modern approaches such as enyne metathesis and cycloaddition reactions are also employed to generate a diverse library of Tic derivatives.

The modification of the Tic core has led to the development of compounds with significant therapeutic potential. For instance, substituting proline with a Tic residue in the ACE inhibitor enalapril (B1671234) led to the creation of quinapril, an approved drug with improved potency. nih.gov Other rationally designed Tic-containing peptides have been investigated as potent and selective opioid receptor ligands. mdpi.com

The following table presents examples of modified Tic analogs and their intended applications based on rational design principles.

Modification on Tic ScaffoldRationaleExample Application
Substitution at C-1 positionIntroduction of additional pharmacophores or conformational locks.Synthesis of novel peptidomimetics and alkaloids. nih.gov
Substitution on the Aromatic Ring (e.g., -OH, -OCH₃, -Cl)Modulate electronic properties, solubility, and receptor interactions.Development of Bcl-2/Mcl-1 protein inhibitors.
Fusion to other ring systemsCreation of highly rigid, polycyclic structures with defined shapes.Design of reverse-turn mimetics in pseudopeptides.
Incorporation into bifunctional ligandsCombining pharmacophores to target multiple receptors simultaneously.MOR agonist / DOR antagonist opioid peptides. mdpi.com

Chemical Linker Attachments for Specialized Solid-Phase Applications

The initial step in solid-phase peptide synthesis (SPPS) is the attachment of the first Fmoc-protected amino acid, in this case this compound, to an insoluble resin via a chemical linker. biosynth.com The choice of linker is critical as it dictates the conditions for the final cleavage of the peptide from the resin and determines the C-terminal functionality (e.g., carboxylic acid or amide). nih.govsigmaaldrich.com

The carboxylic acid of this compound is activated and coupled to the functional group of the linker on the resin. Common activation methods include using carbodiimides like DIC in the presence of additives like HOBt, or using pre-formed active esters. sigmaaldrich.com

Different linkers are employed for specific applications:

Acid-Labile Linkers: These are the most common for synthesizing peptides with a C-terminal carboxylic acid. The Wang linker and 2-Chlorotrityl chloride (2-CTC) resin are standard choices. 2-CTC resin is particularly advantageous as it allows for cleavage under very mild acidic conditions, which enables the synthesis of fully protected peptide fragments that can be used in subsequent fragment condensation strategies. biosynth.comsigmaaldrich.com

Amide-Forming Linkers: To produce peptides with a C-terminal amide, resins with linkers like the Rink Amide or Sieber Amide are used. Cleavage from these resins with strong acid (e.g., 95% TFA) directly yields the peptide amide. sigmaaldrich.com

Specialized Linkers: "Safety-catch" linkers are stable throughout the synthesis but can be "activated" by a specific chemical step, allowing for cleavage under conditions orthogonal to the side-chain deprotection. This provides an additional layer of synthetic flexibility.

The table below details common linkers compatible with Fmoc-SPPS and their characteristics for attaching this compound.

Linker / Resin TypeCleavage ConditionC-Terminal FunctionalityKey Features
Wang ResinStrong Acid (e.g., 95% TFA)Carboxylic AcidStandard linker for peptide acids; susceptible to racemization for some amino acids. sigmaaldrich.com
2-Chlorotrityl (2-CTC) ResinVery Mild Acid (e.g., TFE in DCM)Carboxylic AcidAllows synthesis of fully protected peptide fragments; suppresses racemization. biosynth.comsigmaaldrich.com
Rink Amide ResinStrong Acid (e.g., 95% TFA)AmideStandard choice for routine synthesis of peptide amides. sigmaaldrich.com
Sieber Amide ResinMild Acid (e.g., 1% TFA)AmideProduces peptide amides under milder conditions than Rink Amide. sigmaaldrich.com

Advanced Analytical Methodologies in Research on R,s Fmoc Thc Boc Oh

High-Resolution Chromatographic Techniques for Purity Assessment and Reaction Monitoring

High-performance liquid chromatography (HPLC) is the foremost technique for assessing the purity of (R,S)-Fmoc-Thc(Boc)-OH and for monitoring the progress of reactions in which it is a component, such as solid-phase peptide synthesis (SPPS).

Purity Assessment: Reversed-phase HPLC (RP-HPLC) is typically employed to determine the chemical purity of the compound. Due to the aromatic nature of the Fmoc and Thc groups, detection is highly sensitive using UV absorbance, often at wavelengths around 220 nm, 265 nm, or 300 nm. chempep.comgoogle.com The purity is established by integrating the peak area of the main compound and comparing it to the total area of all observed peaks. High-purity starting materials are critical, as small impurities can lead to significant side products in peptide synthesis.

Chiral Separation: Since the compound is a racemic mixture of (R) and (S) enantiomers, chiral chromatography is essential for separating and quantifying each stereoisomer. This is crucial for applications where stereospecificity is required. Chiral stationary phases (CSPs), particularly those based on polysaccharides or macrocyclic glycopeptides, are effective for resolving Fmoc-protected amino acids. nih.gov The separation mechanism relies on the formation of transient diastereomeric complexes between the analyte and the chiral selector of the CSP, leading to different retention times for the R and S enantiomers.

Reaction Monitoring: During SPPS, HPLC is used to monitor the efficiency of two key steps: the deprotection of the Fmoc group and the coupling of the amino acid to the growing peptide chain. The release of the Fmoc group can be monitored by UV spectroscopy due to the strong absorbance of the dibenzofulvene-piperidine adduct formed during deprotection. chempep.com HPLC analysis of a cleaved sample of the peptide-resin can confirm the successful coupling of the this compound unit.

Below is an interactive table summarizing typical HPLC conditions used for the analysis of Fmoc-protected amino acids, which are applicable to this compound.

ParameterCondition for Purity (RP-HPLC)Condition for Chiral Separation
Column C18 (e.g., Sinochrom ODS-BP)Polysaccharide-based CSP (e.g., Cellulose (B213188), Amylose (B160209) derivatives) or Macrocyclic glycopeptide CSP
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water0.1% TFA in Hexane/Isopropyl Alcohol
Mobile Phase B 0.1% TFA in Acetonitrile (B52724)Isopropyl Alcohol
Elution Mode GradientIsocratic or Gradient
Flow Rate 1.0 - 2.0 mL/min google.com0.5 - 1.0 mL/min
Detection UV at 220 nm or 265 nmUV at 220 nm or 254 nm
Temperature Ambient or controlled (e.g., 25-40°C)Ambient

Spectroscopic Methods for Elucidating Structural Integrity and Connectivity

Spectroscopic techniques are indispensable for confirming the chemical structure of this compound, ensuring that the Fmoc and Boc groups are correctly attached and that the core Thc structure is intact.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are primary tools for structural elucidation.

¹H NMR spectra will show characteristic signals for all three components: the aromatic protons of the fluorenyl group (typically between 7.3 and 7.8 ppm), the nine equivalent protons of the tert-butyl group of the Boc protector (a sharp singlet around 1.4 ppm), and the distinct protons of the tetrahydrocarbazole skeleton. researchgate.net

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of the compound, confirming its elemental composition. rsc.org High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, further validating the molecular formula (C₃₃H₃₂N₂O₆). iris-biotech.de Tandem mass spectrometry (MS/MS) can be used to probe the structure by inducing fragmentation. nih.gov Characteristic fragmentation patterns would include the loss of the Boc group (as isobutylene and CO₂), the Fmoc group, or other specific cleavages within the Thc core, providing definitive structural evidence. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy can identify the key functional groups present in the molecule. Expected characteristic absorption bands would include N-H stretching, C=O stretching for the carbamate and carboxylic acid groups, and aromatic C=C stretching from the Fmoc and Thc moieties.

Utilization of this compound Derivatives in Specific Detection and Quantification Assays

The inherent properties of the Fmoc group make this compound and its derivatives useful in detection and quantification without requiring further modification. The fluorenyl moiety is highly fluorescent, a property that is widely exploited in analytical chemistry. iris-biotech.de

When amino acids or peptides protected with an Fmoc group are separated by HPLC, a fluorescence detector can be used for highly sensitive quantification. acs.org This method offers significantly lower detection limits, often in the femtomole range, compared to standard UV detection. nih.gov The derivatization with the Fmoc group effectively transforms a non-fluorescent amino acid into a fluorescent derivative, enabling its precise measurement in complex biological samples or during peptide synthesis. iris-biotech.deacs.org

While the Thc core itself is not a traditional fluorophore, its conjugation within the molecule can influence the photophysical properties of the Fmoc group. Furthermore, derivatives of the Thc core could be synthesized to incorporate specific reporter groups. For instance, functional groups could be added to the carbazole (B46965) ring system to create novel fluorescent probes or labels for use in bio-imaging or fluorescence resonance energy transfer (FRET) studies. nih.govresearchgate.net

Research into Complexation Behavior for Analytical Applications

The structure of this compound contains functional groups, such as the carboxylic acid, that can participate in non-covalent interactions and complexation. This behavior can be harnessed for analytical purposes.

One area of research involves the use of metal ion complexation. The carboxylic acid and nearby atoms can act as ligands, forming complexes with metal ions like copper (Cu²⁺). chemimpex.comnih.gov This complexation can be used to temporarily protect the carboxylic acid and alpha-amino group during certain synthetic steps. nih.gov Analytically, this complex-forming ability could be exploited in several ways:

Ion-Pair Chromatography: The formation of complexes can alter the chromatographic behavior of the molecule, enabling specialized separation methods.

Capillary Electrophoresis (CE): Metal ions can be added to the buffer in CE to improve the separation of enantiomers or related compounds by forming diastereomeric complexes with different mobilities.

Mass Spectrometry: The formation of specific metal adducts can aid in the structural characterization of the molecule using mass spectrometry.

Additionally, the aromatic systems of the Fmoc and Thc groups can engage in π-π stacking interactions. nih.gov This property is fundamental to the self-assembly of Fmoc-protected amino acids into nanomaterials and could be used in the development of sensors where binding events disrupt these interactions, leading to a detectable signal change. nih.gov

Computational Chemistry and Theoretical Modeling of R,s Fmoc Thc Boc Oh

Molecular Dynamics Simulations and Docking Studies for Ligand-Target Interactions

Molecular dynamics (MD) simulations and docking studies are powerful computational techniques used to elucidate the interactions between a ligand, such as a peptide containing a Thc residue, and its biological target at an atomic level. These methods are crucial for predicting binding affinities and understanding the specific molecular recognition events that govern biological activity.

Docking studies, on the other hand, predict the preferred orientation of a ligand when it binds to a receptor. These studies are instrumental in screening virtual libraries of peptides containing Thc to identify promising candidates for further investigation. For instance, docking a Thc-containing peptide into the active site of a target protein can provide an initial assessment of its potential as an inhibitor or agonist. The results of docking studies, often represented as a docking score, can rank different peptide analogues based on their predicted binding affinity. nih.gov

Table 1: Key Interactions in Ligand-Target Binding Determined by Computational Methods

Interaction TypeDescriptionKey Residues Involved (Example)Computational Method
Hydrogen BondingElectrostatic attraction between a hydrogen atom and an electronegative atom.Ser, Thr, Asp, GluMD Simulations, Docking
Hydrophobic InteractionsTendency of nonpolar molecules to aggregate in aqueous solution.Val, Leu, Ile, PheMD Simulations, Docking
π-π StackingAttractive, noncovalent interactions between aromatic rings.Phe, Tyr, Trp, HisMD Simulations, Docking
Salt BridgesCombination of hydrogen bonding and electrostatic interactions between oppositely charged residues.Asp, Glu, Lys, ArgMD Simulations

Quantum Chemical Calculations to Understand Electronic Structure and Reactivity Profiles

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to investigate the electronic structure and reactivity of molecules with high accuracy. For (R,S)-Fmoc-Thc(Boc)-OH, these calculations can provide valuable information about its chemical properties, which is essential for understanding its behavior in biological systems and during chemical synthesis.

Methods such as Density Functional Theory (DFT) are used to calculate various molecular properties, including the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP). The analysis of these properties helps in identifying the regions of the molecule that are most likely to participate in chemical reactions. For example, the MEP can highlight the electron-rich and electron-deficient areas, indicating potential sites for electrophilic and nucleophilic attack. rsc.org

Furthermore, quantum chemical calculations can be used to predict the reactivity of the Thc side chain. For instance, the radical scavenging potential of tryptophan analogues can be assessed by calculating bond dissociation energies and ionization potentials. rsc.org This information is critical for designing peptides with specific antioxidant or other reactive properties.

Table 2: Calculated Electronic Properties of a Tryptophan Analog

PropertyDescriptionSignificance
HOMO EnergyEnergy of the Highest Occupied Molecular Orbital.Relates to the ability to donate electrons (act as a nucleophile).
LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital.Relates to the ability to accept electrons (act as an electrophile).
HOMO-LUMO GapEnergy difference between HOMO and LUMO.Indicator of chemical reactivity and stability.
Molecular Electrostatic Potential (MEP)Represents the electrostatic potential on the electron density surface.Identifies regions prone to electrophilic and nucleophilic attack.

In Silico Prediction of Peptide Conformations Incorporating Thc Residues

The incorporation of Cα-tetrasubstituted amino acids like Thc has a profound impact on the conformational preferences of peptides. The steric bulk of the tetrahydrocarbazole moiety restricts the available Ramachandran space for the φ and ψ dihedral angles, thereby inducing specific secondary structures such as β-turns and helical motifs. nih.gov In silico methods are invaluable for predicting these conformational changes and understanding their implications for biological activity.

Conformational searches and molecular dynamics simulations are the primary tools for exploring the conformational landscape of peptides containing Thc residues. These methods can generate ensembles of low-energy conformations, providing insights into the predominant secondary structures. The results of these simulations can be correlated with experimental data from techniques like Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy to validate the predicted structures. mdpi.com

By understanding how the Thc residue influences peptide conformation, researchers can rationally design peptidomimetics with predefined three-dimensional structures. This is crucial for mimicking the bioactive conformation of a natural peptide ligand or for creating novel structures with improved receptor binding affinity and selectivity. The ability to predict these structures in silico significantly reduces the synthetic effort required to screen for active peptide analogues. nih.gov

Table 3: Predicted Dihedral Angles for a Constrained Dipeptide Surrogate

Dihedral AngleCalculated Value (degrees)Corresponding Secondary Structure Element
φ-120β-sheet
ψ+130β-sheet
ω180trans-peptide bond

Note: The values presented are hypothetical and serve as an example of data that can be obtained from conformational analysis.

Theoretical Prediction of Reaction Pathways and Selectivity in Synthesis

The synthesis of complex, stereochemically defined molecules like this compound is a significant challenge. Theoretical and computational chemistry can play a vital role in predicting reaction pathways and understanding the factors that control selectivity, thereby aiding in the development of efficient synthetic strategies.

Computational models can be used to investigate the mechanisms of key synthetic steps, such as the Diels-Alder reaction often employed in the synthesis of tetrahydrocarbazole derivatives. nih.gov By calculating the energies of transition states and intermediates for different reaction pathways, it is possible to predict the most favorable route and the likely stereochemical outcome. This is particularly important for controlling the diastereoselectivity in the formation of the constrained amino acid backbone.

Quantum chemical calculations can also be used to assess the influence of catalysts and reaction conditions on the reaction outcome. For example, the role of a Lewis acid catalyst in promoting a specific cycloaddition pathway can be elucidated through computational modeling. nih.gov This predictive capability allows for the rational selection of reagents and conditions to maximize the yield of the desired product and minimize the formation of unwanted side products. While specific theoretical predictions for the synthesis of this compound are not widely reported, the principles of computational analysis of prebiotic and synthetic amino acid formation provide a strong foundation for such studies. nih.gov

Table 4: Comparison of Theoretical and Experimental Parameters in a Catalyzed Reaction

ParameterTheoretical PredictionExperimental Observation
Reaction Barrier (kcal/mol)15.2-
Diastereomeric Ratio (endo/exo)95:598:2
Optimal CatalystLewis Acid ALewis Acid A

Note: The data in this table is illustrative of the type of comparison that can be made between theoretical predictions and experimental results.

Future Research Directions and Emerging Paradigms for R,s Fmoc Thc Boc Oh

Exploration in Advanced Materials Science Applications and Functional Polymer Design

The incorporation of amino acids into polymers is a burgeoning field aimed at creating functional materials with tailored properties such as biocompatibility and controlled degradability. nih.govbezwadabiomedical.com The rigid tetrahydrocarbazole scaffold of (R,S)-Fmoc-Thc(Boc)-OH presents a unique opportunity to introduce conformational constraints into polymer backbones. rsc.orgnih.gov This can lead to the development of polymers with highly ordered structures and predictable folding patterns, analogous to proteins.

Future research will likely focus on synthesizing polymers incorporating the Thc moiety to enhance thermal and mechanical stability. bezwadabiomedical.com These materials could find applications in areas such as tissue engineering, where precisely structured scaffolds are essential for guiding cell growth and tissue regeneration. nih.gov The inherent properties of the tetrahydrocarbazole unit could also be exploited to create polymers with specific electronic or optical properties for use in advanced sensors or organic electronics.

Table 1: Potential Applications in Materials Science
Application AreaProjected Role of this compoundPotential Outcome
Functional PolymersIntroduce rigidity and defined secondary structures.Polymers with enhanced thermal stability and predictable folding.
Tissue EngineeringComponent of biocompatible and structurally defined scaffolds.Improved scaffolds for regenerative medicine. nih.gov
BiomaterialsCreation of self-assembling peptide hydrogels. chempep.comTunable drug delivery systems and biocompatible materials. chempep.com

Integration into High-Throughput Screening and Combinatorial Chemistry Libraries

Combinatorial chemistry and high-throughput screening (HTS) are powerful tools in drug discovery for identifying novel bioactive compounds. researchgate.netewadirect.com The use of Fmoc-protected amino acids is a cornerstone of solid-phase synthesis techniques used to build vast chemical libraries. molport.comacs.org The inclusion of non-canonical, conformationally constrained amino acids like this compound into these libraries is a promising strategy to explore new regions of chemical space.

The rigidity of the Thc scaffold reduces the conformational flexibility of the resulting library members, which can lead to higher binding affinities and selectivities for biological targets. Future efforts will involve the systematic incorporation of this building block into diverse molecular libraries. These libraries can then be screened against a wide array of biological targets to identify new lead compounds for drug development. The unique three-dimensional shape imparted by the Thc unit could lead to the discovery of molecules that modulate challenging targets like protein-protein interactions. discoveryontarget.com

Novel Approaches in Peptide Macrocyclization and Scaffold Engineering

Peptide macrocyclization is a key strategy to improve the therapeutic properties of peptides, such as stability, cell permeability, and target affinity. nih.govnih.gov Conformationally constrained amino acids play a crucial role in pre-organizing the peptide backbone to facilitate efficient cyclization and to stabilize the final structure. researchgate.netresearchgate.net

The rigid tetrahydrocarbazole core of this compound makes it an ideal component for designing and synthesizing macrocyclic peptides. nih.gov It can act as a potent turn-inducer or be used to create novel peptide topologies. Research in this area will explore its use in various cyclization strategies, including head-to-tail, side-chain-to-side-chain, and stapled peptides. escholarship.orgrsc.org Engineering peptide scaffolds with the Thc unit could lead to macrocycles with predictable and stable conformations, which is a significant advantage in the rational design of peptide-based drugs. youtube.com

Prospects for the Development of Next-Generation Peptide-Based Therapeutics and Diagnostics

Peptides have emerged as a significant class of therapeutics, offering high specificity and low toxicity compared to small molecules. chempep.comnih.gov The development of next-generation peptide drugs often involves the incorporation of unnatural amino acids to enhance their pharmacokinetic and pharmacodynamic properties. nih.govacs.org The tetrahydrocarbazole moiety is a "privileged scaffold" found in many biologically active compounds, exhibiting activities such as antibacterial, anticancer, and protein kinase inhibition. researchgate.netwjarr.comnih.gov

Incorporating this compound into peptide sequences is a promising avenue for developing novel therapeutics. chemimpex.com The constrained nature of the Thc unit can enhance binding to target receptors and increase resistance to proteolytic degradation. nih.gov Future research will focus on synthesizing Thc-containing peptide analogs of known bioactive peptides to improve their efficacy. Furthermore, these modified peptides could be labeled and used as diagnostic tools for imaging and targeting specific disease markers. researchgate.net

Table 2: Research Findings on Tetrahydrocarbazole Derivatives
Biological ActivityObserved EffectPotential Therapeutic Application
Antibacterial/AntifungalInhibition of bacterial and fungal growth. wjarr.comDevelopment of new antimicrobial agents.
AnticancerCytotoxic against various cancer cell lines. wjarr.comOncology drug discovery.
Protein Kinase InhibitionModulation of kinase activity. wjarr.comTargeted cancer therapy and treatment of inflammatory diseases.
HypoglycemicActivation of the AMPK pathway, leading to increased glucose consumption. nih.govDevelopment of agents for type II diabetes. nih.gov

Methodological Innovation in Asymmetric Synthesis and Chiral Control

The biological activity of chiral molecules is often dependent on their specific stereochemistry. nih.gov For this compound, which is supplied as a racemic mixture, the development of methods for asymmetric synthesis or chiral separation is crucial for its application in drug development. Controlling the chirality is essential to produce enantiomerically pure compounds, which can have vastly different pharmacological and toxicological profiles.

Future research will focus on innovative methodologies for the stereoselective synthesis of the tetrahydrocarbazole amino acid core. nih.gov This includes exploring chiral catalysts, enzymatic resolutions, and diastereoselective alkylation strategies. nih.govresearchgate.net Additionally, advancements in chiral chromatography techniques will be important for the efficient separation of the R and S enantiomers. Establishing robust methods for chiral control will be a critical step to unlock the full therapeutic potential of this unique building block by allowing for the synthesis of stereochemically defined peptides. semanticscholar.orgrsc.org

Q & A

Q. What are the key synthetic strategies for preparing (R,S)-Fmoc-Thc(Boc)--OH, and how do reaction conditions influence diastereoselectivity?

The synthesis typically involves sequential protection of the amino and hydroxyl groups. First, the threonine derivative (Thc) is protected with a tert-butoxycarbonyl (Boc) group under basic conditions (e.g., Boc anhydride, DMAP, DCM). The Fmoc group is then introduced via Fmoc-Cl in the presence of a base (e.g., NaHCO₃) . Diastereoselectivity during amidomethylation or coupling steps can be optimized using chiral auxiliaries (e.g., oxazolidinones) and Lewis acids like TiCl₄, which stabilize transition states and improve stereochemical outcomes . Reaction temperature (0–25°C) and solvent polarity (e.g., THF vs. DCM) are critical for minimizing racemization.

Q. Which analytical techniques are essential for characterizing (R,S)-Fmoc-Thc(Boc)-OH, and how are purity thresholds validated?

Key techniques include:

  • NMR spectroscopy (¹H, ¹³C) to confirm stereochemistry and protective group integrity. For example, the Boc group shows a characteristic tert-butyl peak at δ 1.4 ppm in ¹H NMR .
  • HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95% typical for peptide synthesis). Retention times should align with standards .
  • Mass spectrometry (ESI or MALDI) to verify molecular weight (e.g., calculated [M+H]⁺ = 468.5 g/mol) .
    Purity validation requires triplicate runs and comparison with certified reference materials (e.g., USP standards) .

Q. How should this compound be stored to ensure stability, and what degradation pathways are most common?

Store at –20°C in anhydrous DCM or DMF under inert gas (N₂/Ar). Degradation occurs via:

  • Hydrolysis : Boc and Fmoc groups are sensitive to moisture. Use molecular sieves in solvents.
  • Racemization : Elevated temperatures (>25°C) or prolonged exposure to basic conditions (e.g., during coupling) can induce epimerization. Monitor via chiral HPLC .
    Stability studies using TGA/DSC (thermal analysis) and accelerated aging (40°C/75% RH) are recommended for long-term storage protocols .

Q. What coupling reagents are optimal for incorporating this compound into solid-phase peptide synthesis (SPPS)?

  • HATU/DIPEA : High efficiency for sterically hindered residues; minimizes racemization.
  • PyBOP/HOBt : Suitable for stepwise elongation, with <2% diketopiperazine formation.
  • DIC/Oxyma : Eco-friendly alternative with low toxicity.
    Coupling efficiency (>99%) is validated via Kaiser test or LC-MS monitoring of truncated sequences .

Q. How can researchers troubleshoot low yields during this compound incorporation into peptide chains?

Common issues and solutions:

  • Incomplete deprotection : Extend Fmoc removal time with 20% piperidine/DMF.
  • Aggregation : Add chaotropic agents (e.g., 0.1 M HOBt) or switch to polar solvents (DMF/NMP).
  • Side reactions : Use orthogonal protecting groups (e.g., Trt for cysteine) to prevent thioester formation .

Advanced Research Questions

Q. What enantiomeric resolution methods are effective for separating (R)- and (S)-Fmoc-Thc(Boc)-OH, and how is chiral purity quantified?

  • Chiral HPLC : Use columns with cellulose- or amylose-based stationary phases (e.g., Chiralpak IA/IB). Mobile phases: Hexane/EtOH with 0.1% TFA. Resolution (Rs >1.5) is optimized via gradient elution .
  • Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer. Purity (>99% ee) is confirmed via circular dichroism (CD) or polarimetry .

Q. How does this compound perform in the synthesis of β-peptides or foldamers, and what structural insights can be derived?

The Thc backbone introduces conformational constraints, promoting helical or sheet-like β-peptide structures. Key steps:

  • Deprotection : TFA cleavage of Boc while retaining Fmoc.
  • Chain elongation : Use SPPS with DIC/Oxyma for iterative coupling.
    Circular dichroism (CD) and X-ray crystallography reveal hydrogen-bonding patterns and helical pitch. Compare with α-peptide analogs to assess stability against proteolysis .

Q. What role does this compound play in designing pH-responsive drug delivery systems?

The Thc hydroxyl group can be functionalized with pH-sensitive linkers (e.g., hydrazones) for controlled drug release. Example protocol:

Conjugate doxorubicin via hydrazone bond to Thc.

Incorporate into block copolymers (e.g., F127-PEG) via SPPS.

Characterize release kinetics in buffers (pH 5.0 vs. 7.4) using UV-Vis spectroscopy.
Cellular uptake efficiency is validated via confocal microscopy in cancer cell lines .

Q. How can contradictory data on coupling efficiencies of this compound be resolved in automated peptide synthesizers?

Discrepancies often arise from:

  • Machine-specific parameters : Adjust coupling times (2–12 hr) and reagent excess (2–10 equiv) based on synthesizer type (e.g., CEM Liberty vs. AAPPTec).
  • Real-time monitoring : Use in-line FTIR or conductivity sensors to detect completion.
    Statistical analysis (ANOVA) of triplicate runs identifies outliers and optimizes protocols .

Q. What computational tools predict the compatibility of this compound with non-canonical amino acids in hybrid peptides?

  • Molecular dynamics (MD) : Simulate folding energetics (AMBER or GROMACS).
  • Density functional theory (DFT) : Calculate steric and electronic effects of Boc/Fmoc on Thc’s reactivity (e.g., B3LYP/6-31G* basis set).
    Validate predictions via 2D-NMR (NOESY for spatial proximity) and CD spectroscopy .

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.